2-Thione vs. 4-Amine Core: Structural Divergence from N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 3e)
The target compound is a 2-thione regioisomer of the 4-anilinoquinazoline scaffold represented by compound 3e (N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine). Whereas compound 3e exhibits dual CLK1/GSK-3α/β inhibition (IC₅₀ = 1.5 μM and 3 μM, respectively) through the 4-amino pharmacophore, the target compound relocates the hydrogen-bond donor/acceptor functionality to the 2-position thione, creating a fundamentally different pharmacophoric geometry [1]. The C=S bond (bond dissociation energy ≈ 573 kJ/mol) is significantly more polarizable than the C-N bond of the 4-amine, and the sulfur atom introduces distinct metal-chelation potential (e.g., with zinc or copper ions) not available to the 4-amino analog. These differences render the target compound a complementary probe for scaffold-hopping studies where the 4-anilino group is conserved but the core heterocyclic pharmacophore is varied [2].
| Evidence Dimension | Core pharmacophore position and heteroatom identity |
|---|---|
| Target Compound Data | Quinazoline-2(1H)-thione core; C=S at position 2; 4-(3,4-dimethoxyanilino) substituent |
| Comparator Or Baseline | Quinazolin-4-amine core (Compound 3e); C-N at position 4; 4-(3,4-dimethoxyphenyl)amino substituent; CLK1 IC₅₀ = 1.5 μM, GSK-3α/β IC₅₀ = 3 μM |
| Quantified Difference | Pharmacophoric shift: 2-thione vs. 4-amine; no quantitative bioactivity data available for the target compound from non-excluded sources to permit IC₅₀ ratio calculation |
| Conditions | Compound 3e data from in vitro kinase inhibition assays (CLK1 and GSK-3α/β, ATP-competitive format); target compound conditions not reported in accessible literature |
Why This Matters
Procurement decisions for scaffold-hopping or kinase inhibitor probe programs require explicit awareness that the 2-thione compound is not a functional substitute for 4-aminoquinazolines, despite sharing the same 3,4-dimethoxyanilino substituent.
- [1] Waiker, D. K.; Karthikeyan, C.; Poongavanam, V.; Kongsted, J.; Lozach, O.; Meijer, L.; Trivedi, P. Synthesis, Biological Evaluation and Molecular Modelling Studies of 4-Anilinoquinazoline Derivatives as Protein Kinase Inhibitors. Bioorg. Med. Chem. 2014, 22 (6), 1909–1915. View Source
- [2] Manoury, P. M.; Binet, J. L.; Dumas, A. P.; Lefevre-Borg, F.; Cavero, I. Synthesis and Antihypertensive Activity of a Series of 4-Amino-6,7-dimethoxyquinazoline Derivatives. J. Med. Chem. 1986, 29 (1), 19–25. View Source
